molecular formula C9H8FN3 B1319532 4-(3-Fluorophenyl)-1H-pyrazol-5-amine CAS No. 301373-68-2

4-(3-Fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1319532
M. Wt: 177.18 g/mol
InChI Key: AONYBEHEKIRSMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . Also, new derivatives have been obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters is a known reaction .

Scientific Research Applications

Cancer Kinase Activity

  • A study found that derivatives of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine showed activity against significant cancer kinases. Specifically, a derivative exhibited nanomolar range activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, presenting it as a potential lead for anticancer programs (Abu Thaher et al., 2012).

Crystal Structure Analysis

  • The crystal structure of a compound closely related to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine was analyzed, revealing its conformation and potential for forming supramolecular structures through various intermolecular interactions (Abdel-Wahab et al., 2013).

Antimicrobial Activities

  • Novel derivatives of 1,5-diaryl pyrazole, including ones similar to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine, demonstrated notable antibacterial and antifungal activities against various pathogens, suggesting their potential in developing new antimicrobial agents (Ragavan et al., 2010).

Synthesis and Molecular Structure

  • Research on the synthesis and molecular structure of pyrazoline compounds closely related to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine provided insights into their conformation and potential applications in material science and drug design (Loh et al., 2013).

Development of Dual Antagonists

  • A study described the development of a potent dual antagonist for 5HT7/5HT2 receptors, involving a compound structurally similar to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine, highlighting its significance in the field of neuropsychiatric drug development (LiangJimmy et al., 2011).

Fluorescent Chemosensor Development

  • Research involving a compound similar to 4-(3-Fluorophenyl)-1H-pyrazol-5-amine led to the creation of a selective fluorescent turn-on chemosensor for Al3+ and Zn2+, demonstrating its potential application in environmental monitoring and diagnostics (Gao et al., 2018).

properties

IUPAC Name

4-(3-fluorophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYBEHEKIRSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602564
Record name 4-(3-Fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-1H-pyrazol-5-amine

CAS RN

301373-68-2
Record name 4-(3-Fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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